(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . This method allows for the efficient synthesis of various cyclic amines, including pyrrolidines, in good to excellent yields.
Industrial Production Methods
Industrial production of (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine may involve large-scale catalytic processes that ensure high yield and purity. The use of stable O-benzoylhydroxylamines as alkyl nitrene precursors and proficient rhodium catalysts has been reported to provide various pyrrolidines in very good yields .
Chemical Reactions Analysis
Types of Reactions
(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine oxides, while substitution reactions can introduce new functional groups into the pyrrolidine ring.
Scientific Research Applications
(S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism by which (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. The pyrrolidine ring and the trifluoromethyl group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- (S)-4,6-dimethoxy-N-(pyrrolidin-3-yl)-1,3,5-triazin-2-amine
- (S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine
Uniqueness
What sets (S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine apart from other similar compounds is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Properties
Molecular Formula |
C7H13F3N2 |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
(3S)-1-ethyl-N-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C7H13F3N2/c1-2-12-4-3-6(5-12)11-7(8,9)10/h6,11H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
JDTCOINYTOFMBF-LURJTMIESA-N |
Isomeric SMILES |
CCN1CC[C@@H](C1)NC(F)(F)F |
Canonical SMILES |
CCN1CCC(C1)NC(F)(F)F |
Origin of Product |
United States |
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